molecular formula C15H16ClNO3 B2630903 3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide CAS No. 1421458-12-9

3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2630903
CAS RN: 1421458-12-9
M. Wt: 293.75
InChI Key: LNVICMSLEJUSQQ-UHFFFAOYSA-N
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Description

3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide, also known as CFMB, is a chemical compound that has gained attention due to its potential applications in scientific research. CFMB is a benzamide derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the synthesis and characterization of benzamide derivatives, exploring their structural features and reactivity. For instance, research has been conducted on the synthesis of benzamide derivatives as serotonin 4 (5-HT(4)) receptor agonists, highlighting their potential for gastrointestinal motility enhancement. These compounds have been evaluated for their pharmacological profiles and bioavailability, indicating their promise in medical research (S. Sonda et al., 2003). Additionally, studies have delved into the synthesis of novel 3-arylaminobenzofuran derivatives, revealing their anticancer and antiangiogenic activities, particularly against cancer cells and tubulin polymerization (R. Romagnoli et al., 2015).

Biological Activity and Potential Therapeutic Applications

Benzamide derivatives have been extensively studied for their potential therapeutic applications. This includes their role in inhibiting cancer cell growth and demonstrating antiangiogenic activities, as evidenced by compounds exhibiting potent activity in vitro and in vivo (R. Romagnoli et al., 2015). Another study on acyl derivatives of 3-aminofurazanes revealed their antiplasmodial activities against Plasmodium falciparum, indicating their potential in treating malaria (Theresa Hermann et al., 2021). Furthermore, benzamide derivatives have been synthesized and evaluated for their selectivity as serotonin 4 receptor agonists, with implications for gastrointestinal disorders (S. Sonda et al., 2004).

Antimicrobial and Antioxidant Activities

Investigations into the antimicrobial and antioxidant activities of benzamide derivatives have also been a focal point of research. For example, studies have synthesized compounds to assess their efficacy against a range of microbial strains, demonstrating the potential of benzamide derivatives in addressing antimicrobial resistance (K. Devi et al., 2010).

properties

IUPAC Name

3-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-19-8-6-17(10-12-5-7-20-11-12)15(18)13-3-2-4-14(16)9-13/h2-5,7,9,11H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVICMSLEJUSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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